3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)
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Overview
Description
“3,3’-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)” is a complex organic compound that features a nitrophenyl group linked to a bis-pyridinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,3’-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)” typically involves the condensation of 4-nitrobenzaldehyde with 4-hydroxy-1,6-dimethylpyridin-2(1H)-one under basic conditions. The reaction may proceed via a Knoevenagel condensation mechanism, where the aldehyde reacts with the active methylene group of the pyridinone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo various oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydroxyl groups on the pyridinone rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated pyridinone derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, “3,3’-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)” can be used as a building block for more complex molecules.
Biology
Medicine
The compound may exhibit biological activity that could be harnessed for therapeutic purposes.
Industry
In materials science, it could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which “3,3’-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)” exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1,6-dimethylpyridin-2(1H)-one: A simpler pyridinone derivative.
4-Nitrobenzaldehyde: A precursor in the synthesis of the compound.
Uniqueness
The combination of the nitrophenyl group with the bis-pyridinone structure gives “3,3’-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)” unique properties that may not be present in simpler analogs.
Properties
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)-(4-nitrophenyl)methyl]-1,6-dimethylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6/c1-11-9-15(25)18(20(27)22(11)3)17(13-5-7-14(8-6-13)24(29)30)19-16(26)10-12(2)23(4)21(19)28/h5-10,17,25-26H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPQACAWHSVQNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(N(C3=O)C)C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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